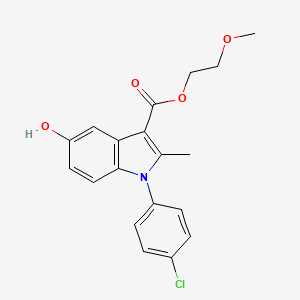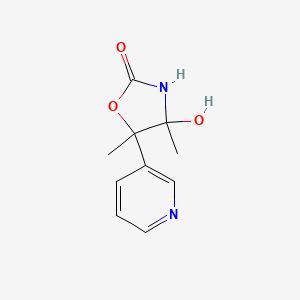![molecular formula C22H24ClNO5 B4328845 2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4328845.png)
2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE
Vue d'ensemble
Description
2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of a methoxyethyl group, a chlorobenzyl group, and a hydroxyindole moiety, making it a molecule of interest for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, including the formation of the indole core, functional group modifications, and coupling reactions. One common method involves the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the chlorobenzyl group may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethyl 5-[(3-chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- 2-Chloroethyl methyl ether
Uniqueness
Compared to similar compounds, 2-METHOXYETHYL 1-{2-[(2-CHLOROPHENYL)METHOXY]ETHYL}-5-HYDROXY-2-METHYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the indole core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
2-methoxyethyl 1-[2-[(2-chlorophenyl)methoxy]ethyl]-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5/c1-15-21(22(26)29-12-11-27-2)18-13-17(25)7-8-20(18)24(15)9-10-28-14-16-5-3-4-6-19(16)23/h3-8,13,25H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFPPSOZWYUYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCOCC3=CC=CC=C3Cl)C=CC(=C2)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-3-[4-(PIPERIDINE-1-SULFONYL)PIPERAZIN-1-YL]PROPAN-2-OL](/img/structure/B4328774.png)
![N-(4-{2-HYDROXY-3-[4-(MORPHOLINE-4-SULFONYL)PIPERAZIN-1-YL]PROPOXY}PHENYL)ACETAMIDE](/img/structure/B4328781.png)
![3-(3,5-DIMETHYL-1H-1,2,4-TRIAZOL-1-YL)-N-[(FURAN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4328796.png)
![1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-[3-(TRIFLUOROMETHYL)PHENYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328800.png)
![1-({1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}METHYL)-3'-(4-FLUOROPHENYL)-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328813.png)
![11-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4328816.png)
![3'-(4-CHLOROPHENYL)-1-[(3-PHENYLPYRROLIDIN-1-YL)METHYL]-1,2-DIHYDROSPIRO[INDOLE-3,2'-[1,3]THIAZOLIDINE]-2,4'-DIONE](/img/structure/B4328824.png)
![1-(4-tert-butylphenyl)-3-[(4-ethylphenyl)amino]-3-(4-fluorophenyl)propan-1-one](/img/structure/B4328827.png)

![2-methoxyethyl 5-hydroxy-2-methyl-1-{3-[(4-nitrophenyl)amino]propyl}-1H-indole-3-carboxylate](/img/structure/B4328843.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4328856.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl ethyl ether](/img/structure/B4328871.png)
![3-(5-bromofuran-2-yl)-5-{4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1,2,4-oxadiazole](/img/structure/B4328875.png)
